molecular formula C25H27N3O3 B2971440 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922033-27-0

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2971440
CAS No.: 922033-27-0
M. Wt: 417.509
InChI Key: HLFXULCZPRYFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a structurally complex compound featuring a chromene carboxamide core linked to a 1-methylindolin-5-yl moiety and a pyrrolidinyl-ethyl substituent.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-27-13-10-18-14-17(8-9-21(18)27)22(28-11-4-5-12-28)16-26-24(29)20-15-19-6-2-3-7-23(19)31-25(20)30/h2-3,6-9,14-15,22H,4-5,10-13,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFXULCZPRYFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, with a CAS number of 922033-27-0, is a synthetic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activities, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by several functional groups:

  • Indole Moiety : The presence of the 1-methylindolin-5-yl group may confer unique interactions with biological targets.
  • Pyrrolidine Ring : This contributes to the compound's potential pharmacological properties.
  • Chromene Scaffold : The 2H-chromene structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
PropertyValue
Molecular FormulaC25H27N3O3
Molecular Weight417.5 g/mol
CAS Number922033-27-0

Anticancer Properties

Research indicates that compounds containing the chromene scaffold are often associated with anticancer activity. For instance, derivatives of 2H-chromenes have demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that chromene derivatives can inhibit the growth of different cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural components .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar indole and chromene structures have been reported to exhibit antibacterial and antifungal activities. For example, studies on related compounds have shown effective inhibition against various pathogens, indicating that this compound could be explored for similar applications .

Neuroprotective Effects

Given the involvement of glutamatergic neurotransmission in neurological disorders, compounds targeting these pathways are of significant interest. The indole structure may allow for interaction with neurotransmitter receptors, potentially providing neuroprotective effects. Research on related compounds has indicated that they can modulate receptor activity, which could be beneficial in treating conditions like epilepsy and neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of chromene exhibited potent cytotoxic effects against various cancer cell lines (e.g., MCF7, HeLa). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
  • Antimicrobial Screening :
    • In vitro assays showed that related chromene compounds had Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/ml against pathogenic bacteria such as E. coli and S. aureus. This suggests that this compound could possess similar antimicrobial efficacy .
  • Neuropharmacological Studies :
    • Research on related indole-containing compounds revealed their potential as noncompetitive antagonists at glutamate receptors, which are critical in managing excitatory neurotransmission in the brain. This points to a possible application for this compound in treating neurological disorders .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (Target) C23H26N3O3* ~403.47* Chromene carboxamide, 1-methylindolinyl, pyrrolidine
SzR-109: N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C21H28N4O3 384.47 Quinoline carboxamide, morpholine, pyrrolidine
N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide C21H30N4O2 370.49 Quinoline carboxamide, diethylamino, pyrrolidine
3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol C11H15FN2O 210.25 Pyrrolidine, fluoropyridine

*Note: Target compound’s molecular formula and weight are estimated based on structural analysis.

Key Observations :

  • Core Heterocycle: The target compound’s chromene core differs from the quinoline systems in SzR-109 analogs . Chromenes are less planar than quinolines, which may reduce intercalation with DNA/RNA but improve solubility.
  • Molecular Weight : The target compound (~403.47 g/mol) is heavier than SzR-109 (384.47 g/mol), suggesting possible differences in bioavailability and blood-brain barrier penetration.

Pharmacological Activity Comparisons

Key Observations :

  • SzR-109: Demonstrates immunomodulatory effects via U937 cell stimulation, likely due to its quinoline-carboxamide scaffold . The target compound’s chromene core may instead exhibit antioxidant or anti-inflammatory activity.
  • Functional Group Impact : The target’s pyrrolidine and indoline groups resemble motifs in dopamine receptor ligands, suggesting possible neurological targeting, whereas SzR-109’s morpholine group may favor peripheral tissue interactions .

Physicochemical and ADME Properties

  • Solubility : The target compound’s chromene core and indoline group may reduce aqueous solubility compared to SzR-109’s morpholine-containing analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step condensation, as seen in analogous compounds. For example, coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas under reflux in acetic acid (Method a/b in Scheme 2 of ). Optimize stoichiometry (1.0–1.1 equiv) and monitor reaction progress via TLC/HPLC.
  • Key Variables : Reflux duration (3–5 h), acid catalysts (e.g., sodium acetate), and solvent polarity significantly affect yields. Side products may arise from over-alkylation or incomplete cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Analytical Strategy :

  • NMR : Focus on pyrrolidine/indoline proton signals (δ 1.5–3.5 ppm for aliphatic protons, δ 6.5–8.5 ppm for aromatic chromene/indole).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • IR : Carboxamide C=O stretch (~1650 cm⁻¹) and 2H-chromene lactone (~1740 cm⁻¹) are critical markers.
    • Cross-Validation : Compare with structurally related compounds (e.g., ’s 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) to resolve ambiguities .

Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are appropriate?

  • Screening Protocol :

  • Target Identification : Prioritize kinase or GPCR assays based on structural analogs (e.g., ’s sulfonamide derivatives targeting tyrosine kinases).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility : Pre-test in DMSO/PBS mixtures to avoid false negatives due to precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Case Example : If pyrrolidine substitution (e.g., 1-methyl vs. 1-allyl) yields conflicting activity profiles:

Perform molecular docking to compare binding modes with targets (e.g., ’s fluoro-benzo[b]phenoxazine analogs).

Validate via isothermal titration calorimetry (ITC) to measure binding affinity differences.

Use metadynamics simulations to assess conformational flexibility .

  • Statistical Tools : Apply ANOVA to distinguish biological replicates from experimental noise.

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target affinity?

  • Approach :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carbamate) at the carboxamide group to enhance solubility (see ’s 5-oxo-N-allyl-pyrrolidinecarboxamide derivatives).
  • Metabolic Stability : Use human liver microsome assays to identify metabolic hotspots (e.g., chromene lactone ring oxidation).
  • LogP Adjustment : Replace hydrophobic substituents (e.g., methylindoline) with polar groups (e.g., hydroxylated pyrrolidine) .

Q. What advanced chromatographic methods are suitable for analyzing degradation products during stability studies?

  • HPLC/MS Workflow :

  • Column : C18 reverse-phase (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradient.
  • Detection : UV at 254 nm (chromene absorption) coupled with Q-TOF MS for degradation product identification.
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate shelf-life challenges .

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

  • Troubleshooting Guide :

  • Purification : Switch from silica gel chromatography to preparative HPLC for higher-purity intermediates.
  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for cyclization steps.
  • Documentation : Adhere to ICH Q11 guidelines for critical process parameter (CPP) identification .

Data Contradiction Analysis

Q. If conflicting reports exist regarding the compound’s cytotoxicity, what orthogonal assays can clarify its mechanism of action?

  • Multi-Modal Validation :

Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.

ROS Detection : Use DCFH-DA probes to assess oxidative stress contributions.

Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., ’s PKI-SU11274 targets).

  • Control Standards : Include reference compounds (e.g., doxorubicin) to benchmark assay sensitivity .

Methodological Tables

Key Parameter Optimization Strategy Reference
Synthetic YieldAdjust acetic acid concentration (1.0–2.0 equiv)
HPLC Retention TimeAcetonitrile gradient (30% → 70% over 15 min)
Binding Affinity (Kd)ITC at 25°C, 10 µM compound titration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.